PXL770

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

2422001-64-5 |

|---|---|

Molecular Formula |

C23H19ClKNO4S |

Molecular Weight |

480.0 g/mol |

IUPAC Name |

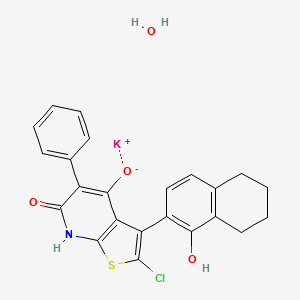

potassium;2-chloro-3-(1-hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)-6-oxo-5-phenyl-7H-thieno[2,3-b]pyridin-4-olate;hydrate |

InChI |

InChI=1S/C23H18ClNO3S.K.H2O/c24-21-17(15-11-10-12-6-4-5-9-14(12)19(15)26)18-20(27)16(13-7-2-1-3-8-13)22(28)25-23(18)29-21;;/h1-3,7-8,10-11,26H,4-6,9H2,(H2,25,27,28);;1H2/q;+1;/p-1 |

InChI Key |

HXVDSQUWUIVOKT-UHFFFAOYSA-M |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2O)C3=C(SC4=C3C(=C(C(=O)N4)C5=CC=CC=C5)[O-])Cl.O.[K+] |

Origin of Product |

United States |

Foundational & Exploratory

PXL770: An In-Depth Technical Guide on its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

PXL770 is a first-in-class, orally bioavailable, direct allosteric activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. By binding to a specific site on the AMPK complex, this compound induces a conformational change that leads to potent activation of the enzyme. This activation triggers a cascade of downstream signaling events that collectively work to restore metabolic balance. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing the underlying signaling pathways and summarizing key preclinical and clinical data. Detailed experimental protocols for the pivotal assays used to characterize this novel therapeutic agent are also provided to facilitate further research and development.

Core Mechanism of Action: Direct Allosteric Activation of AMPK

This compound functions as a direct activator of the AMP-activated protein kinase (AMPK), a crucial cellular energy sensor. Unlike indirect AMPK activators that modulate upstream kinases or cellular AMP/ATP ratios, this compound binds directly to the AMPK heterotrimeric complex. This binding occurs at an allosteric site known as the allosteric drug and metabolism (ADaM) site, located at the interface of the α catalytic and β regulatory subunits.[1]

Upon binding, this compound induces a conformational change in the AMPK complex, leading to its activation. This allosteric activation has a dual effect: it directly enhances the kinase activity of the α subunit and protects the key threonine residue (Thr172) in the activation loop from dephosphorylation, thereby prolonging the activated state.[2]

Signaling Pathways Modulated by this compound

The activation of AMPK by this compound initiates a series of downstream signaling events aimed at restoring cellular energy balance. These pathways are central to the therapeutic effects of this compound observed in various metabolic and rare diseases.

AMPK Signaling Cascade

The diagram below illustrates the central role of AMPK and its activation by this compound, leading to the regulation of key metabolic pathways.

Caption: this compound directly activates AMPK, leading to the inhibition of anabolic pathways and the activation of catabolic pathways to restore cellular energy homeostasis.

Quantitative Data Summary

The therapeutic potential of this compound has been evaluated in numerous preclinical models and clinical trials. The following tables summarize the key quantitative findings.

Preclinical Efficacy of this compound

| Animal Model | Disease | Treatment Regimen | Key Efficacy Endpoints | Reference |

| Diet-Induced Obese (DIO)-NASH Mice | NASH | 35 mg/kg or 75 mg/kg this compound orally twice daily for 8 weeks | Reduced hepatic steatosis, ballooning, inflammation, and fibrogenesis.[3][4] | [3],[4] |

| Abcd1 Knockout (KO) Mice | X-linked Adrenoleukodystrophy (ALD) | 75 mg/kg this compound orally twice daily for 12 weeks | Normalized plasma Very Long-Chain Fatty Acids (VLCFA); reduced brain (-25%) and spinal cord (-32%) VLCFA levels.[5][6] | [5],[6] |

| Pkd1 Knockout (KO) Mice | Autosomal Dominant Polycystic Kidney Disease (ADPKD) | 75 mg/kg this compound orally twice daily from 42 to 103 days of age | Reduced blood urea (B33335) by 47%, decreased cystic index by 26%, and lowered kidney weight to body weight ratio by 35%.[7][8] | [7],[8] |

| ob/ob Mice | Type 2 Diabetes | 75 mg/kg this compound orally twice daily for 5 days | Improved glucose tolerance.[9] | [9] |

| High-Fat Diet-Fed Mice | Insulin (B600854) Resistance | 35-75 mg/kg this compound orally twice daily for 6-8 weeks | Increased steady-state glucose infusion rate and decreased hepatic glucose production rate.[9] | [9] |

Clinical Trial Results for this compound

| Trial Phase | Patient Population | Treatment | Primary/Key Secondary Outcomes | Reference |

| Phase 2a (STAMP-NAFLD) | 120 presumed NASH patients | 250 mg QD, 250 mg BID, 500 mg QD this compound or placebo for 12 weeks | 500 mg QD dose: 18% mean relative decrease in liver fat mass (p=0.0036 vs. placebo). Significant reduction in ALT and HbA1c.[10][11] | [10],[11] |

| Phase 2a | Male subjects with adrenomyeloneuropathy (AMN) | This compound for 12 weeks | Assessment of pharmacokinetics and pharmacodynamics, including changes in VLCFA and neurofilament light chain (NfL).[12] | [12] |

| Phase 1b | 12 overweight/obese patients with NAFLD and insulin resistance | 500 mg QD this compound or placebo for 4 weeks | Decreased de novo lipogenesis, improved glycemic parameters and indices of insulin sensitivity.[13] | [13] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

In Vitro AMPK Kinase Assay

Objective: To determine the direct activation of AMPK by this compound.

Protocol:

-

Expression and Purification of Recombinant AMPK:

-

Human AMPK heterotrimeric complexes (e.g., α1β1γ1, α2β1γ1) are expressed in E. coli using tricistronic vectors.

-

The complexes are purified using standard chromatography techniques.

-

-

Kinase Reaction:

-

The kinase reaction is typically performed in a 96-well plate format.

-

Each well contains a reaction buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 0.8 mM DTT, 8% glycerol, 0.8 mM MgCl2), a peptide substrate (e.g., SAMS peptide), and [γ-³²P]ATP.

-

Varying concentrations of this compound are added to the wells.

-

The reaction is initiated by the addition of the purified AMPK enzyme.

-

-

Incubation and Termination:

-

The reaction mixture is incubated at 30°C for a specified time (e.g., 10-30 minutes).

-

The reaction is terminated by the addition of phosphoric acid.

-

-

Detection and Analysis:

-

The phosphorylated substrate is separated from the unreacted [γ-³²P]ATP using phosphocellulose paper and scintillation counting.

-

The kinase activity is calculated as the amount of ³²P incorporated into the substrate per unit of time.

-

EC50 values for this compound are determined by plotting the kinase activity against the log of the this compound concentration.

Note: Non-radioactive assay formats, such as those using fluorescence polarization or luminescence (e.g., ADP-Glo™ Kinase Assay), can also be employed.

-

Western Blotting for AMPK Activation in Cells

Objective: To assess the phosphorylation of AMPK and its downstream target ACC in response to this compound treatment in cultured cells.

Protocol:

-

Cell Culture and Treatment:

-

Cells (e.g., primary hepatocytes, fibroblasts) are cultured in appropriate media.

-

Cells are treated with various concentrations of this compound for a specified duration.

-

-

Cell Lysis:

-

Cells are washed with ice-cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

-

Protein Quantification:

-

The protein concentration of the cell lysates is determined using a standard protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20).

-

The membrane is incubated with primary antibodies against phospho-AMPKα (Thr172), total AMPKα, phospho-ACC (Ser79), and total ACC. A loading control antibody (e.g., β-actin or GAPDH) is also used.

-

The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

The band intensities are quantified using densitometry software. The ratio of phosphorylated protein to total protein is calculated to determine the level of activation.

-

Seahorse XF Mitochondrial Respiration Assay

Objective: To evaluate the effect of this compound on mitochondrial function by measuring the oxygen consumption rate (OCR).[14][15][16][17][18]

Protocol:

-

Cell Seeding and Treatment:

-

Cells are seeded in a Seahorse XF cell culture microplate and allowed to adhere.

-

Cells are treated with this compound for the desired time.

-

-

Assay Preparation:

-

The cell culture medium is replaced with a Seahorse XF assay medium, and the plate is incubated in a non-CO2 incubator at 37°C for 1 hour.

-

The sensor cartridge is hydrated and loaded with compounds that modulate mitochondrial respiration (e.g., oligomycin, FCCP, and rotenone/antimycin A).

-

-

Seahorse XF Analyzer Measurement:

-

The Seahorse XF Analyzer measures the OCR in real-time.

-

Basal respiration is measured, followed by sequential injections of the mitochondrial modulators to determine ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

-

-

Data Analysis:

-

The OCR data are analyzed to determine key parameters of mitochondrial function.

-

De Novo Lipogenesis (DNL) Assay in vivo

Objective: To measure the effect of this compound on the rate of new fat synthesis in the liver.[19][20]

Protocol:

-

Animal Model and Treatment:

-

A suitable animal model (e.g., C57BL/6J mice) is used.

-

Animals are treated with this compound or vehicle.

-

-

Stable Isotope Labeling:

-

Animals are provided with deuterated water (D₂O) in their drinking water to label the body water pool.

-

-

Fructose (B13574) Challenge:

-

To stimulate DNL, animals are fasted and then given an oral gavage of fructose.

-

-

Sample Collection and Analysis:

-

Blood samples are collected at various time points after the fructose challenge.

-

Lipids are extracted from the plasma, and the incorporation of deuterium (B1214612) into newly synthesized fatty acids (e.g., palmitate) in triglycerides is measured by gas chromatography-mass spectrometry (GC-MS).

-

-

Calculation of Fractional DNL:

-

The fractional DNL is calculated as the percentage of newly synthesized fatty acids in the total fatty acid pool.

-

Experimental Workflows

The following diagram illustrates a typical workflow for the preclinical evaluation of a direct AMPK activator like this compound.

Caption: A streamlined workflow for the development of a direct AMPK activator, from initial in vitro screening to clinical trials.

Conclusion

This compound represents a novel therapeutic approach that targets the central metabolic regulator, AMPK. Its direct allosteric mechanism of action leads to the modulation of key signaling pathways involved in energy metabolism, inflammation, and fibrosis. The robust preclinical and clinical data summarized in this guide support the continued development of this compound for the treatment of a range of metabolic and rare diseases. The detailed experimental protocols provided herein are intended to serve as a valuable resource for the scientific community to further investigate the therapeutic potential of direct AMPK activation.

References

- 1. researchgate.net [researchgate.net]

- 2. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

- 3. Direct AMPK Activation Corrects NASH in Rodents Through Metabolic Effects and Direct Action on Inflammation and Fibrogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

- 5. Beneficial Effects of the Direct AMP-Kinase Activator this compound in In Vitro and In Vivo Models of X-Linked Adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. | BioWorld [bioworld.com]

- 7. A novel direct adenosine monophosphate kinase activator ameliorates disease progression in preclinical models of Autosomal Dominant Polycystic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Poxel Announces Positive Results From Phase 2a NASH Trial With this compound, an Oral First-in-Class Direct AMPK Activator | Poxel SA [poxelpharma.com]

- 11. Efficacy and safety of this compound, a direct AMP kinase activator, for the treatment of non-alcoholic fatty liver disease (STAMP-NAFLD): a randomised, double-blind, placebo-controlled, phase 2a study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. Pharmacodynamic effects of direct AMP kinase activation in humans with insulin resistance and non-alcoholic fatty liver disease: A phase 1b study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Beneficial Effects of the Direct AMP-Kinase Activator this compound in In Vitro and In Vivo Models of X-Linked Adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 16. Protocol for evaluating mitochondrial respiration in iPSC-derived neurons by the Seahorse XF analyzer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Redirecting [linkinghub.elsevier.com]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. cds.ismrm.org [cds.ismrm.org]

PXL770: A Direct Allosteric Activator of AMPK for Metabolic and Rare Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

PXL770 is a first-in-class, orally bioavailable, small molecule that acts as a direct allosteric activator of AMP-activated protein kinase (AMPK).[1][2] AMPK is a central regulator of cellular energy homeostasis, and its activation holds therapeutic promise for a range of metabolic and rare diseases.[3][4] this compound has demonstrated preclinical efficacy in models of non-alcoholic steatohepatitis (NASH), X-linked adrenoleukodystrophy (ALD), and autosomal dominant polycystic kidney disease (ADPKD).[5][6] Clinical trials have further explored its potential in patients with NASH. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative preclinical and clinical data, detailed experimental protocols, and a visualization of the associated signaling pathways.

Mechanism of Action

This compound directly activates AMPK by binding to an allosteric site, known as the ADaM (Allosteric Drug and Metabolite) site, which is located at the interface of the α and β subunits of the AMPK heterotrimer.[7][8] This binding induces a conformational change that both allosterically activates the kinase and protects it from dephosphorylation, leading to sustained AMPK activity.[8] Activated AMPK then phosphorylates a multitude of downstream targets, orchestrating a metabolic shift from anabolic (energy-consuming) to catabolic (energy-producing) processes.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro, preclinical, and clinical studies of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | AMPK Isoform | Value | Reference |

| EC50 | α1β1γ1 | 16.2 nM | [6] |

| α1β1γ2 | 42.1 nM | [6] | |

| α1β1γ3 | 64 nM | [6] | |

| α2β1γ1 | 1338 nM | [6] | |

| α2β1γ2 | 68.7 nM | [6] | |

| α2β1γ3 | 41.5 nM | [6] | |

| α1β2γ1 | 1.3 µM | [6] | |

| IC50 (De Novo Lipogenesis) | Human Hepatocytes | 2.6 µM | [6] |

| Mouse Hepatocytes | 2.8 µM | [6] | |

| IC50 (VLCFA Reduction) | AMN/C-ALD Fibroblasts (C26:0) | 3.1 µM | [6] |

Table 2: Preclinical Efficacy of this compound in Disease Models

| Disease Model | Species | Key Finding | Quantitative Result | Reference |

| X-linked Adrenoleukodystrophy (ALD) | Mouse (Abcd1 KO) | Reduced Very Long-Chain Fatty Acids (VLCFA) in brain | -25% reduction in C26:0 | [7][9] |

| Reduced VLCFA in spinal cord | -32% reduction in C26:0 | [7][9] | ||

| Normalized plasma VLCFA | [7][9] | |||

| Autosomal Dominant Polycystic Kidney Disease (ADPKD) | Mouse (Pkd1 KO) | Reduced blood urea | -47% | [10] |

| Decreased cystic index | -26% | |||

| Lowered kidney weight to body weight ratio | -35% | |||

| Human/Canine Cells (in vitro) | Reduced cyst growth (forskolin-induced) | -30% to -82% (10-50 µM) | [10] | |

| Reduced cyst swelling (desmopressin-induced) | -67% to -115% (15-50 µM) | [10] | ||

| Non-alcoholic Steatohepatitis (NASH) | Mouse (DIO-NASH) | Improved liver steatosis, inflammation, and ballooning scores | [6] | |

| Increased glucose infusion rate | [6] | |||

| Decreased hepatic glucose production | [6] |

Table 3: Clinical Efficacy of this compound in NASH (STAMP-NAFLD Phase 2a Trial)

| Parameter | Treatment Group (12 weeks) | Placebo | This compound (500 mg QD) | Reference |

| Relative Change in Liver Fat (MRI-PDFF) | All Patients | -0.7% | -18.0% (p=0.0036 vs. baseline) | [5][11] |

| Patients with Type 2 Diabetes | -6.0% | -27.2% (p=0.004 vs. baseline) | [5] | |

| Absolute Reduction in ALT (U/L) | All Patients | +1.0 | -6.3 (p<0.05 vs. baseline) | [5] |

| Absolute Change in HbA1c (%) | All Patients | +0.05 | -0.24 (p<0.05 vs. baseline) | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

In Vitro AMPK Activation Assay

-

Objective: To determine the direct activation of AMPK by this compound.

-

Methodology: Recombinant human AMPK heterotrimeric proteins are used. The assay measures the phosphorylation of a synthetic peptide substrate (e.g., SAMS peptide) by AMPK in the presence of [γ-³²P]ATP.

-

Prepare a reaction mixture containing assay buffer (e.g., 40 mM HEPES, 80 mM NaCl, 8% glycerol, 0.8 mM DTT, 5 mM MgCl₂), recombinant AMPK enzyme, and varying concentrations of this compound.

-

Initiate the reaction by adding a solution containing the SAMS peptide and [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 10 minutes).

-

Terminate the reaction by spotting the mixture onto phosphocellulose paper.

-

Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate EC₅₀ values by fitting the data to a dose-response curve.

-

Western Blotting for AMPK Phosphorylation

-

Objective: To assess the phosphorylation status of AMPK (at Thr172 on the α-subunit) and its downstream target ACC (at Ser79) in cells treated with this compound.[7][8]

-

Methodology:

-

Culture cells (e.g., hepatocytes, fibroblasts) and treat with this compound at various concentrations and for different durations.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Denature protein lysates by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE (e.g., 8-12% polyacrylamide gel) and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172), total AMPKα, phospho-ACC (Ser79), and total ACC overnight at 4°C. Recommended antibody dilutions should be optimized but are typically in the range of 1:1000.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

-

LC-MS/MS for Very Long-Chain Fatty Acid (VLCFA) Analysis

-

Objective: To quantify the levels of C24:0 and C26:0 fatty acids in biological samples (e.g., plasma, cell pellets) from ALD models.[7][12]

-

Methodology:

-

Lipid Extraction: Extract total lipids from the sample using a modified Folch method with a chloroform:methanol solvent system.

-

Hydrolysis: Saponify the lipid extract to release free fatty acids.

-

Derivatization: Convert the fatty acids to their trimethyl-amino-ethyl (TMAE) iodide ester derivatives using oxalyl chloride, dimethylaminoethanol, and methyl iodide.[1] This derivatization improves ionization efficiency for mass spectrometry.

-

LC-MS/MS Analysis:

-

Inject the derivatized sample into a UPLC system coupled to a tandem mass spectrometer.

-

Separate the fatty acid derivatives on a C18 column using a gradient elution.

-

Detect the analytes using positive electrospray ionization (ESI+) and multiple reaction monitoring (MRM) mode.

-

Quantify the VLCFAs using a five-point calibration curve and normalize to deuterated internal standards.

-

-

Seahorse XF Cell Mito Stress Test

-

Objective: To assess mitochondrial function by measuring oxygen consumption rate (OCR) in live cells treated with this compound.[4][7]

-

Methodology:

-

Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.

-

Treat cells with this compound for the desired duration.

-

Replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO₂ incubator at 37°C for 1 hour.

-

Load the sensor cartridge with sequential injections of mitochondrial inhibitors:

-

Port A: Oligomycin (e.g., 1.0-1.5 µM final concentration) to inhibit ATP synthase.

-

Port B: FCCP (e.g., 0.5-1.0 µM final concentration, requires optimization for each cell type) to uncouple the mitochondrial inner membrane and induce maximal respiration.

-

Port C: A mixture of Rotenone and Antimycin A (e.g., 0.5 µM final concentration each) to inhibit Complex I and III, respectively, and shut down mitochondrial respiration.

-

-

Run the Seahorse XF analyzer to measure OCR in real-time.

-

Calculate key parameters of mitochondrial function: basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

-

Hepatic Stellate Cell (HSC) Activation Assay

-

Objective: To evaluate the effect of this compound on the activation of hepatic stellate cells, a key event in liver fibrosis.[6][13]

-

Methodology:

-

Culture primary human hepatic stellate cells.

-

Induce activation by treating the cells with TGF-β (e.g., 1-10 ng/mL) in the presence or absence of this compound for 48-72 hours.

-

Assess HSC activation by measuring:

-

Gene Expression: Quantify the mRNA levels of fibrotic markers such as α-smooth muscle actin (ACTA2) and collagen type I alpha 1 (COL1A1) by RT-qPCR.

-

Protein Expression: Measure the protein levels of α-SMA and collagen by Western blotting or immunofluorescence.

-

Collagen Secretion: Quantify the amount of procollagen (B1174764) type I secreted into the culture medium using an ELISA.

-

-

Macrophage Anti-inflammatory Assay

-

Objective: To determine the anti-inflammatory effects of this compound on macrophages.[14][15]

-

Methodology:

-

Culture human or murine macrophage cell lines (e.g., RAW 264.7) or primary macrophages.

-

Pre-treat the cells with this compound for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce an inflammatory response.

-

After an incubation period (e.g., 6-24 hours), collect the cell culture supernatant.

-

Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using ELISA kits.

-

Optionally, lyse the cells and measure the expression of inflammatory genes (e.g., iNOS, COX-2) by RT-qPCR or Western blotting.

-

Clinical Assessment of Liver Fat by MRI-PDFF

-

Objective: To non-invasively quantify the change in liver fat content in NASH patients treated with this compound.[16][17]

-

Methodology:

-

Image Acquisition:

-

Perform magnetic resonance imaging (MRI) of the liver using a 1.5T or 3.0T scanner.

-

Utilize a multi-echo gradient-recalled echo (GRE) sequence to acquire images at multiple echo times. This allows for the separation of water and fat signals.

-

Acquisition should be performed during a single breath-hold to minimize motion artifacts.

-

-

Image Analysis:

-

Process the acquired images using specialized software to generate a proton density fat fraction (PDFF) map of the liver.

-

The PDFF represents the percentage of MR-visible protons bound to fat.

-

Calculate the mean PDFF across multiple regions of interest (ROIs) placed throughout the liver to obtain a representative value for the entire organ.

-

-

Longitudinal Assessment:

-

Perform MRI-PDFF at baseline and at the end of the treatment period (e.g., 12 weeks).

-

Calculate the absolute and relative change in liver fat content.

-

-

3D Cyst Growth Assay for ADPKD

-

Objective: To assess the effect of this compound on the growth of renal cysts in an in vitro model of ADPKD.[10][18]

-

Methodology:

-

Culture ADPKD patient-derived primary cells or canine kidney cells (MDCK) in a 3D collagen or Matrigel matrix.

-

Allow the cells to form cystic structures over several days.

-

Induce cyst swelling by treating with forskolin (B1673556) (e.g., 10 µM) or desmopressin (B549326) (e.g., 2.5 µM) in the presence or absence of this compound at various concentrations.

-

After a few days of treatment, acquire images of the cysts using a microscope.

-

Measure the size (e.g., diameter or area) of the cysts using image analysis software.

-

Calculate the percentage inhibition of cyst growth compared to the vehicle-treated control.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound and the workflows of the described experiments.

Caption: this compound directly activates AMPK, leading to beneficial metabolic effects.

Caption: Workflow for assessing AMPK phosphorylation by Western Blot.

Caption: Experimental workflow for the Seahorse XF Cell Mito Stress Test.

Conclusion

This compound represents a promising therapeutic agent with a well-defined mechanism of action as a direct allosteric activator of AMPK. The comprehensive data from in vitro, preclinical, and clinical studies demonstrate its potential to address the underlying pathophysiology of various metabolic and rare diseases. The detailed experimental protocols provided in this guide are intended to facilitate further research and development of this compound and other AMPK activators. The continued investigation of this compound is warranted to fully elucidate its therapeutic benefits and potential for combination therapies in complex multifactorial diseases like NASH.

References

- 1. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. AMPK Signaling | Cell Signaling Technology [cellsignal.com]

- 4. sinobiological.com [sinobiological.com]

- 5. agilent.com [agilent.com]

- 6. researchgate.net [researchgate.net]

- 7. wklab.org [wklab.org]

- 8. benchchem.com [benchchem.com]

- 9. Beneficial Effects of the Direct AMP-Kinase Activator this compound in In Vitro and In Vivo Models of X-Linked Adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Patient‐Derived 3D Cyst Model of Polycystic Kidney Disease That Mimics Disease Development and Responds to Repurposing Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Beneficial Effects of the Direct AMP-Kinase Activator this compound in In Vitro and In Vivo Models of X-Linked Adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Non-invasive, quantitative assessment of liver fat by MRI-PDFF as an endpoint in NASH trials - PMC [pmc.ncbi.nlm.nih.gov]

- 13. TGF-β in Hepatic Stellate Cell Activation and Liver Fibrogenesis-Updated 2019 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. uu.diva-portal.org [uu.diva-portal.org]

- 17. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

PXL770 downstream signaling pathways

An In-depth Technical Guide to the Downstream Signaling Pathways of PXL770

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a first-in-class, orally active, direct allosteric activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2] Activation of AMPK by this compound triggers a cascade of downstream signaling events that modulate lipid and glucose metabolism, reduce inflammation, and alter gene expression. This document provides a comprehensive overview of the core downstream signaling pathways affected by this compound, supported by quantitative data from preclinical and clinical studies, detailed experimental methodologies, and visual diagrams of the key molecular interactions and workflows.

Core Mechanism of Action: Direct AMPK Activation

This compound functions as a direct, allosteric activator of the AMPK heterotrimeric complex.[1][3] Unlike indirect activators such as metformin, this compound binds directly to a specific pocket at the interface of the α and β subunits, known as the allosteric drug and metabolism (ADaM) site.[4] This binding induces a conformational change that enhances AMPK activity. This direct activation leads to the phosphorylation of numerous downstream targets, initiating widespread effects on metabolic and inflammatory pathways.[2][5]

Downstream Signaling Pathways

Regulation of Lipid Metabolism

A primary consequence of this compound-mediated AMPK activation is the stringent regulation of lipid metabolism. The most prominent effect is the inhibition of de novo lipogenesis (DNL), the process of synthesizing fatty acids.[2][4]

-

ACC Phosphorylation: Activated AMPK directly phosphorylates and inactivates Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis.[4] This reduces the production of malonyl-CoA, thereby decreasing the substrate for fatty acid synthesis and alleviating the inhibition of carnitine palmitoyltransferase 1 (CPT1), which in turn promotes fatty acid oxidation.

-

VLCFA Reduction: In models of X-linked adrenoleukodystrophy (ALD), a disease characterized by the accumulation of very-long-chain fatty acids (VLCFAs), this compound treatment substantially decreases C26:0 levels.[1][3][6] This effect is critical for correcting the key biochemical abnormalities in ALD.[3]

Control of Glucose Homeostasis

This compound has demonstrated significant beneficial effects on glucose metabolism, positioning it as a potential therapy for conditions involving insulin (B600854) resistance, such as non-alcoholic steatohepatitis (NASH) and type 2 diabetes.[2][7]

-

Improved Insulin Sensitivity: Clinical studies have shown that this compound treatment improves indices of insulin sensitivity, such as a reduction in HOMA-IR.[2]

-

Enhanced Glucose Tolerance: In oral glucose tolerance tests (OGTT), this compound significantly improves glycemia, as evidenced by a reduction in the total and incremental glucose area under the curve (AUC).[2][7]

-

Reduced Hepatic Glucose Production: In preclinical models, this compound decreases the hepatic glucose production rate, contributing to lower overall blood glucose levels.[1]

Anti-Inflammatory Effects

Chronic inflammation is a key driver in many metabolic diseases. This compound exerts anti-inflammatory effects by suppressing the expression of pro-inflammatory genes.[1][8]

-

NF-κB Pathway Suppression: this compound has been shown to suppress IL-1β-induced nuclear factor κB (NF-κB) nuclear activity.[1] NF-κB is a master regulator of the inflammatory response.

-

Cytokine Reduction: In various cell types, including human macrophages and dendritic cells, this compound dose-dependently reduces the secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[1]

-

Gene Expression Modulation: Treatment with this compound downregulates the mRNA levels of key inflammatory genes, including NFKB, CCL5, CCR3, and NOS2 in lymphocytes from ALD patients.[1][8]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Poxel Announces Positive Pharmacokinetic (PK) / Pharmacodynamic (PD) Study Results for this compound, a Direct AMPK Activator for the Treatment of NASH | Poxel SA [poxelpharma.com]

- 3. Beneficial Effects of the Direct AMP-Kinase Activator this compound in In Vitro and In Vivo Models of X-Linked Adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacodynamic effects of direct AMP kinase activation in humans with insulin resistance and non-alcoholic fatty liver disease: A phase 1b study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Poxel Announces Positive Results From Phase 2a NASH Trial With this compound, an Oral First-in-Class Direct AMPK Activator | Poxel SA [poxelpharma.com]

- 6. researchgate.net [researchgate.net]

- 7. Poxel Presents Results of Two Clinical Studies on its Direct AMP Kinase Activator, the this compound, at the International Liver Congress (ILC)™ 2021 | Poxel SA [poxelpharma.com]

- 8. Beneficial Effects of the Direct AMP-Kinase Activator this compound in In Vitro and In Vivo Models of X-Linked Adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]

PXL770: A Deep Dive into its Effects on Cellular Metabolism

A Technical Guide for Researchers and Drug Development Professionals

Abstract

PXL770 is a first-in-class, orally active, direct allosteric activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2] By targeting this key metabolic sensor, this compound modulates a wide array of metabolic pathways, demonstrating therapeutic potential in various metabolic diseases, including non-alcoholic steatohepatitis (NASH) and X-linked adrenoleukodystrophy (ALD). This technical guide provides a comprehensive overview of the core mechanism of action of this compound and its detailed effects on cellular metabolism, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visual representations of key pathways and workflows.

Mechanism of Action: Direct Allosteric Activation of AMPK

This compound directly activates AMPK through an allosteric mechanism.[3] It binds to a specific pocket at the interface of the α and β subunits of the AMPK heterotrimer, known as the allosteric drug and metabolism (ADaM) site.[4] This binding induces a conformational change that both allosterically activates the kinase and protects it from dephosphorylation, leading to sustained AMPK activity.[5]

The activation of AMPK by this compound is isoform-specific, with a clear preference for complexes containing the β1 subunit.[3]

Signaling Pathway of this compound-mediated AMPK Activation

Caption: this compound allosterically activates AMPK, initiating downstream metabolic regulation.

Quantitative Data on this compound's Metabolic Effects

The following tables summarize the key quantitative data on the effects of this compound from various in vitro and in vivo studies.

Table 1: In Vitro AMPK Activation by this compound

| AMPK Isoform | EC50 (nM) |

| α1β1γ1 | 16.2[3] |

| α1β1γ2 | 42.1[3] |

| α1β1γ3 | 64[3] |

| α2β1γ1 | 1338[3] |

| α2β1γ2 | 68.7[3] |

| α2β1γ3 | 41.5[3] |

| α1β2γ1 | 1300[3] |

Table 2: this compound's Effect on De Novo Lipogenesis (DNL)

| Model System | Parameter | Effect of this compound |

| Human Hepatocytes | IC50 for DNL inhibition | 2.6 µM[3] |

| Mouse Hepatocytes | IC50 for DNL inhibition | 2.8 µM[3] |

| NAFLD Patients (Phase 1b) | Peak DNL Reduction (vs. baseline) | -20% (p=0.0045)[4] |

Table 3: this compound's Effect on Very-Long-Chain Fatty Acids (VLCFA) in ALD Models

| Model System | Parameter | Effect of this compound |

| ALD Patient Fibroblasts | C26:0 Level Reduction | ~90%[1][6] |

| Abcd1 KO Mice (Brain) | C26:0 Level Reduction | -25% (p < 0.001)[6] |

| Abcd1 KO Mice (Spinal Cord) | C26:0 Level Reduction | -32% (p < 0.001)[6] |

Table 4: this compound's Effect on Glucose Metabolism in NAFLD Patients (Phase 1b)

| Parameter | Metric | Effect of this compound (vs. baseline) |

| Oral Glucose Tolerance Test | Total Glucose AUC Reduction | p = 0.023[4] |

| Oral Glucose Tolerance Test | Incremental Glucose AUC Reduction | p = 0.031[4] |

| Fasting Plasma Glucose | Reduction | p = 0.0014[4] |

Table 5: this compound's Effect on Inflammation and Fibrosis Markers

| Model System | Gene/Protein | Effect of this compound |

| Human Hepatic Stellate Cells | ACTA2 (α-SMA) Expression | Reduction[3] |

| Human Hepatic Stellate Cells | COL1A1 (Collagen) Expression | Reduction[3] |

| C-ALD Patient Lymphocytes | Pro-inflammatory Gene Expression | Reduction[6] |

| Abcd1 KO Mouse Glial Cells | Pro-inflammatory Gene Expression | Reduction[6] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound's effects on cellular metabolism.

In Vitro AMPK Activation Assay

Objective: To determine the half-maximal effective concentration (EC50) of this compound for the activation of different AMPK isoforms.

Methodology:

-

Protein Expression and Purification: Recombinant human AMPK heterotrimeric complexes (α1β1γ1, α1β1γ2, etc.) are expressed in E. coli and purified.

-

Kinase Assay: The kinase activity of the purified AMPK complexes is measured using a radiometric filter-binding assay with the SAMS peptide as a substrate.

-

This compound Treatment: The assay is performed in the presence of varying concentrations of this compound.

-

Data Analysis: The rate of phosphate (B84403) incorporation into the SAMS peptide is quantified, and the data are fitted to a dose-response curve to calculate the EC50 value.

De Novo Lipogenesis (DNL) Assay in Primary Hepatocytes

Objective: To measure the effect of this compound on DNL in primary hepatocytes.

Methodology:

-

Cell Culture: Primary human or mouse hepatocytes are cultured in appropriate media.

-

This compound Treatment: Cells are treated with a range of this compound concentrations.

-

Isotope Labeling: DNL is initiated by the addition of a radiolabeled precursor, typically [1,2-¹⁴C]-acetic acid.

-

Lipid Extraction: After incubation, total lipids are extracted from the cells.

-

Quantification: The amount of radioactivity incorporated into the lipid fraction is measured by scintillation counting.

-

Data Analysis: The results are expressed as a percentage of the control (vehicle-treated) DNL rate, and IC50 values are calculated.

Oral Glucose Tolerance Test (OGTT) in NAFLD Patients

Objective: To assess the effect of this compound on glucose tolerance in patients with non-alcoholic fatty liver disease.

Methodology:

-

Patient Population: Overweight or obese patients with NAFLD and insulin (B600854) resistance are enrolled.[4]

-

Study Design: A randomized, double-blind, placebo-controlled trial design is employed.[4]

-

This compound Administration: Patients receive a daily oral dose of this compound (e.g., 500 mg) or placebo for a specified duration (e.g., 4 weeks).[4]

-

OGTT Procedure: After an overnight fast, a baseline blood sample is collected. Patients then ingest a standard glucose solution (e.g., 75g). Blood samples are collected at regular intervals (e.g., 30, 60, 90, 120 minutes) to measure plasma glucose and insulin levels.

-

Data Analysis: The total and incremental area under the curve (AUC) for glucose are calculated to assess glucose tolerance.

Measurement of Very-Long-Chain Fatty Acids (VLCFA) in Fibroblasts

Objective: To quantify the effect of this compound on the levels of C26:0 in fibroblasts from patients with adrenoleukodystrophy.

Methodology:

-

Cell Culture: Fibroblasts derived from ALD patients are cultured under standard conditions.

-

This compound Treatment: Cells are treated with various concentrations of this compound for a defined period (e.g., 7 days).[6]

-

Lipid Extraction: Total lipids are extracted from the cell pellets.

-

Sample Preparation: The extracted lipids are hydrolyzed, and the resulting fatty acids are derivatized (e.g., methylated) for analysis.

-

LC-MS/MS Analysis: The levels of C26:0 and other VLCFAs are quantified using a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[7]

-

Data Analysis: The concentration of C26:0 is normalized to the total protein content or cell number.

Mitochondrial Respiration Assay in Glial Cells

Objective: To evaluate the impact of this compound on mitochondrial function in glial cells.

Methodology:

-

Cell Culture: Glial cells (e.g., from Abcd1 knockout mice) are cultured in appropriate media.[1]

-

This compound Treatment: Cells are treated with this compound for a specified duration.

-

Seahorse XF Analysis: Mitochondrial respiration is assessed using a Seahorse XF Analyzer. The oxygen consumption rate (OCR) is measured in real-time.

-

Mitochondrial Stress Test: A mitochondrial stress test is performed by sequential injection of oligomycin (B223565) (ATP synthase inhibitor), FCCP (uncoupling agent), and rotenone/antimycin A (Complex I and III inhibitors).[1]

-

Data Analysis: Key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity, are calculated from the OCR measurements.

Workflow for a Typical Preclinical Study of this compound

Caption: A typical workflow for the preclinical assessment of this compound's metabolic effects.

Conclusion

This compound represents a promising therapeutic agent that targets the central metabolic regulator, AMPK. Through its direct allosteric activation of AMPK, this compound exerts pleiotropic effects on cellular metabolism, including the inhibition of de novo lipogenesis, reduction of very-long-chain fatty acids, improvement of glucose homeostasis, enhancement of mitochondrial function, and suppression of inflammatory and fibrotic pathways. The comprehensive data and detailed methodologies presented in this guide underscore the robust scientific foundation for the continued development of this compound in treating a range of metabolic disorders. This document serves as a valuable resource for researchers and drug development professionals seeking a deeper technical understanding of this compound's impact on cellular metabolism.

References

- 1. researchgate.net [researchgate.net]

- 2. A Simple Diet- and Chemical-Induced Murine NASH Model with Rapid Progression of Steatohepatitis, Fibrosis and Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Obesogenic Dietary Mouse Model of Nonalcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacodynamic effects of direct AMP kinase activation in humans with insulin resistance and non-alcoholic fatty liver disease: A phase 1b study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Direct AMPK Activation Corrects NASH in Rodents Through Metabolic Effects and Direct Action on Inflammation and Fibrogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Beneficial Effects of the Direct AMP-Kinase Activator this compound in In Vitro and In Vivo Models of X-Linked Adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jsbms.jp [jsbms.jp]

PXL770 and Mitochondrial Respiration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PXL770 is a first-in-class, orally active, direct allosteric activator of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[1][2][3] By activating AMPK, this compound influences multiple metabolic pathways, including glucose and lipid metabolism, and inflammation, making it a promising therapeutic candidate for a range of metabolic diseases.[2][4] A key aspect of its mechanism of action involves the modulation of mitochondrial function, including the enhancement of mitochondrial respiration. This technical guide provides an in-depth overview of this compound, its effects on mitochondrial respiration, and the experimental methodologies used to characterize its activity.

Mechanism of Action: Direct AMPK Activation

This compound directly activates AMPK through an allosteric mechanism, binding to a site distinct from the AMP-binding site.[1][5] This activation leads to the phosphorylation of downstream targets involved in various metabolic processes.

Signaling Pathway of this compound-Mediated AMPK Activation

Quantitative Data on this compound's Effects

The following tables summarize the quantitative effects of this compound observed in various preclinical and clinical studies.

Table 1: Preclinical Efficacy of this compound

| Model System | Dosage | Duration | Key Findings | Reference(s) |

| In vitro (ALD Patient Fibroblasts) | 25-50 μM | 72 hours | Improved mitochondrial function. | [3] |

| In vitro (AMN/C-ALD Fibroblasts) | 0.1-50 μM | 7 days | Reduced C26:0 levels (IC50 = 3.1 μM). | [3] |

| In vivo (High-Fat Diet-Fed Mice) | 35-75 mg/kg, p.o., twice daily | 6-8 weeks | Increased steady-state glucose infusion rate (SSGIR), decreased hepatic glucose production rate (GPR), activated AMPK in liver and adipose tissue, reduced liver steatosis, inflammation, and ballooning scores. | [1] |

| In vivo (ob/ob Mice) | 75 mg/kg, p.o., twice daily | 5 days | Improved glucose tolerance. | [3] |

| In vivo (Abcd1 KO Mice) | Not specified | Not specified | Normalized plasma VLCFA levels, reduced elevated VLCFA levels in brain and spinal cord. | [1] |

Table 2: Clinical Efficacy of this compound in NASH (STAMP-NAFLD Phase 2a Trial)

| Patient Population | Dosage | Duration | Key Findings | Reference(s) |

| Presumed NASH Patients | 500 mg QD | 12 weeks | Statistically significant mean relative decrease of 18% in liver fat mass from baseline (p=0.0036 vs. placebo). | [2] |

| Presumed NASH Patients with Type 2 Diabetes | 500 mg QD | 12 weeks | Greater mean relative reduction in liver fat content (-27%; p=0.004 versus baseline). | [2] |

| Presumed NASH Patients | 500 mg QD | 12 weeks | Statistically significant reduction in mean Alanine Transaminase (ALT). | [2] |

| Presumed NASH Patients | All doses | 12 weeks | Significant reduction in mean Hemoglobin A1c (HbA1c). | [2] |

Table 3: Pharmacodynamic Effects of this compound in a Phase 1b Study

| Patient Population | Dosage | Duration | Key Findings | Reference(s) |

| Overweight/Obese Patients with NAFLD and Insulin (B600854) Resistance | 500 mg QD | 4 weeks | Significantly decreased peak de novo lipogenesis (DNL) by -20% relative to baseline (p = 0.0045). | [5] |

| Overweight/Obese Patients with NAFLD and Insulin Resistance | 500 mg QD | 4 weeks | Significantly reduced total and incremental glucose AUC during an oral glucose tolerance test (OGTT). | [5] |

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are provided below.

Measurement of Mitochondrial Respiration (Seahorse XF Assay)

This protocol outlines the measurement of oxygen consumption rate (OCR) in cultured cells treated with this compound using a Seahorse XF Analyzer.

-

Cell Culture and Treatment: Plate cells (e.g., ALD patient-derived fibroblasts) in a Seahorse XF cell culture microplate and allow them to adhere. Treat cells with desired concentrations of this compound (e.g., 5, 10, 25, 50 μM) for a specified duration (e.g., 72 hours).[1]

-

Assay Preparation: On the day of the assay, replace the culture medium with bicarbonate-free DMEM assay medium pre-warmed to 37°C. Incubate the plate at 37°C in a non-CO2 incubator for 1 hour prior to the assay.[1]

-

Seahorse XF Analysis: Measure OCR using a Seahorse XFe96 Analyzer. After establishing a baseline OCR, sequential injections of mitochondrial inhibitors are performed to assess different parameters of mitochondrial function:

-

Oligomycin (1 μM): An ATP synthase inhibitor, used to determine the proportion of OCR linked to ATP production.[1]

-

Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone (FCCP) (0.25 μM for human cells, 0.5 μM for mouse cells): An uncoupling agent that disrupts the mitochondrial membrane potential and allows for the measurement of maximal respiratory capacity.[1]

-

Rotenone (1 μM) and Antimycin A (1 μM): Inhibitors of Complex I and Complex III, respectively, which shut down mitochondrial respiration and allow for the quantification of non-mitochondrial oxygen consumption.[1]

-

-

Data Analysis: Calculate basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration from the OCR measurements.

Western Blot Analysis of AMPK Phosphorylation

This protocol describes the detection of total and phosphorylated AMPKα in cell lysates following treatment with this compound.

-

Cell Lysis and Protein Quantification: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an 8 or 12% polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.[1]

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. The following primary antibodies have been successfully used in this compound studies:

-

Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated AMPK signal to the total AMPK signal.

Conclusion

This compound, through its direct activation of AMPK, demonstrates significant potential in the treatment of metabolic diseases by improving mitochondrial function and favorably modulating key metabolic pathways. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the intricate mechanisms of this compound and its therapeutic applications. The provided quantitative data from preclinical and clinical studies underscore the promise of this novel therapeutic agent. Further research is warranted to fully elucidate the complete spectrum of this compound's effects on mitochondrial bioenergetics and its long-term clinical benefits.

References

- 1. Beneficial Effects of the Direct AMP-Kinase Activator this compound in In Vitro and In Vivo Models of X-Linked Adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. research.unipd.it [research.unipd.it]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Poxel Announces Positive Results From Phase 2a NASH Trial With this compound, an Oral First-in-Class Direct AMPK Activator | Poxel SA [poxelpharma.com]

- 5. Pharmacodynamic effects of direct AMP kinase activation in humans with insulin resistance and non-alcoholic fatty liver disease: A phase 1b study - PMC [pmc.ncbi.nlm.nih.gov]

PXL770's Regulation of Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PXL770 is a first-in-class, orally available, direct activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2] Dysregulation of AMPK is implicated in the pathogenesis of numerous metabolic diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). This technical guide provides an in-depth overview of the mechanism of action of this compound with a specific focus on its role in the regulation of lipid metabolism. We will detail the preclinical and clinical evidence supporting this compound's therapeutic potential, present quantitative data in a structured format, describe the experimental protocols utilized in key studies, and provide visual representations of the underlying signaling pathways and experimental workflows.

Introduction: The Central Role of AMPK in Lipid Metabolism

AMPK is a heterotrimeric serine/threonine kinase that functions as a cellular energy sensor. It is activated under conditions of low cellular energy (high AMP:ATP ratio) and acts to restore energy balance by stimulating catabolic pathways that generate ATP and inhibiting anabolic pathways that consume ATP. In the context of lipid metabolism, AMPK activation plays a critical role in:

-

Inhibition of De Novo Lipogenesis (DNL): AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis.

-

Stimulation of Fatty Acid Oxidation: By inhibiting ACC, AMPK reduces the levels of malonyl-CoA, a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), thereby promoting the transport of fatty acids into the mitochondria for oxidation.

-

Regulation of Adipose Tissue Lipolysis: AMPK can influence the breakdown of triglycerides in adipose tissue, thereby controlling the flux of free fatty acids to the liver.

-

Inhibition of Cholesterol Synthesis: AMPK can phosphorylate and inactivate HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.

Given its multifaceted role in controlling lipid homeostasis, AMPK has emerged as a promising therapeutic target for metabolic diseases characterized by ectopic lipid accumulation, such as NAFLD and NASH.

This compound: A Direct AMPK Activator

This compound is a novel small molecule that directly activates AMPK. Its mechanism of action involves binding to the allosteric drug and metabolism (ADaM) site on the AMPK gamma subunit, leading to a conformational change that promotes enzyme activation. This direct activation is independent of cellular AMP levels, offering a distinct advantage over indirect AMPK activators like metformin.

Preclinical Evidence of this compound's Effect on Lipid Metabolism

In Vitro Studies in Hepatocytes

Initial in vitro studies demonstrated that this compound directly activates AMPK in hepatocytes, leading to the phosphorylation and inactivation of ACC, a key enzyme in de novo lipogenesis. While specific data on ACC phosphorylation in hepatocytes from publicly available sources is limited, the consistent downstream effect of reduced DNL strongly supports this mechanism.

In Vivo Studies in a Diet-Induced Obese (DIO) NASH Mouse Model

This compound has been evaluated in a preclinical model of diet-induced obese (DIO) NASH in mice, which recapitulates key features of the human disease.

-

Animal Model: Male C57BL/6J mice.

-

Diet: High-fat, high-fructose diet for 34-41 weeks to induce NASH.

-

Treatment: Following confirmation of NASH via biopsy, mice were treated with this compound (35 mg/kg or 75 mg/kg, administered orally twice daily) or vehicle for 8 weeks.

-

Assessments:

-

Histology: Liver sections were stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess steatosis, inflammation, and ballooning (NAFLD Activity Score - NAS), and with Sirius Red to evaluate fibrosis.

-

Biochemical Analysis: Plasma levels of alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), triglycerides, and cholesterol were measured. Liver triglycerides were also quantified.

-

Gene Expression Analysis: Hepatic expression of genes involved in inflammation and fibrosis was determined by qRT-PCR.

-

Protein Analysis: Hepatic levels of phosphorylated AMPK (p-AMPK) and total AMPK were measured by Western blot to confirm target engagement.

-

| Parameter | Vehicle | This compound (75 mg/kg) | % Change vs. Vehicle | p-value |

| Liver Histology | ||||

| NAFLD Activity Score (NAS) | 5.6 ± 0.3 | 3.1 ± 0.4 | -45% | <0.001 |

| Steatosis Score | 2.8 ± 0.1 | 1.5 ± 0.2 | -46% | <0.001 |

| Lobular Inflammation Score | 1.9 ± 0.2 | 1.1 ± 0.2 | -42% | <0.01 |

| Hepatocyte Ballooning Score | 0.9 ± 0.2 | 0.5 ± 0.2 | -44% | <0.05 |

| Fibrosis Stage | 1.8 ± 0.2 | 1.1 ± 0.2 | -39% | <0.05 |

| Liver Parameters | ||||

| Liver Weight (g) | 2.4 ± 0.1 | 1.8 ± 0.1 | -25% | <0.001 |

| Liver Triglycerides (mg/g) | 123 ± 11 | 68 ± 9 | -45% | <0.001 |

| Plasma Parameters | ||||

| ALT (U/L) | 135 ± 18 | 75 ± 10 | -44% | <0.01 |

| AST (U/L) | 102 ± 11 | 63 ± 7 | -38% | <0.01 |

Data are presented as mean ± SEM.

Clinical Evidence of this compound's Effect on Lipid Metabolism

Phase 1b Study in Patients with NAFLD

A Phase 1b, randomized, double-blind, placebo-controlled study was conducted to evaluate the pharmacokinetics, pharmacodynamics, and safety of this compound in overweight or obese subjects with NAFLD.

-

Study Population: 16 overweight/obese subjects with NAFLD and insulin (B600854) resistance.

-

Treatment: this compound (500 mg once daily) or placebo for 4 weeks.

-

Primary Endpoints: Safety and pharmacokinetics.

-

Pharmacodynamic Endpoints:

-

Hepatic De Novo Lipogenesis (DNL): Measured using the deuterium (B1214612) oxide (D₂O) tracer method.

-

Oral Glucose Tolerance Test (OGTT): To assess glucose metabolism and insulin sensitivity.

-

Lipid Profile: Plasma triglycerides and other lipid species.

-

| Parameter | Placebo (n=4) | This compound (n=12) |

| De Novo Lipogenesis (DNL) | ||

| Change from Baseline in DNL AUC (%) | +5.5 | -15.7 |

| Glucose Metabolism | ||

| Change from Baseline in Glucose AUC during OGTT (mg.h/dL) | +10 | -25 |

| Lipid Profile | ||

| Change from Baseline in Fasting Triglycerides (mg/dL) | +15 | -20 |

Phase 2a STAMP-NAFLD Study

The STAMP-NAFLD trial was a 12-week, randomized, double-blind, placebo-controlled, parallel-group Phase 2a study designed to assess the efficacy and safety of this compound in patients with NAFLD.[3]

-

Study Population: 120 patients with NAFLD and a liver fat content of ≥10% as measured by MRI-proton density fat fraction (MRI-PDFF).[3]

-

Treatment Arms: [3]

-

Placebo (n=31)

-

This compound 250 mg once daily (n=30)

-

This compound 250 mg twice daily (n=30)

-

This compound 500 mg once daily (n=29)

-

-

Primary Endpoint: Relative change in liver fat content from baseline at week 12, assessed by MRI-PDFF.[3]

-

Secondary Endpoints: Proportion of patients with ≥30% reduction in liver fat, changes in liver enzymes (ALT, AST), and glycemic parameters.[3]

Table 1: Baseline Demographics and Disease Characteristics

| Characteristic | Placebo (n=31) | This compound 250 mg QD (n=30) | This compound 250 mg BID (n=30) | This compound 500 mg QD (n=29) |

| Age (years), mean (SD) | 52.1 (11.5) | 53.0 (10.9) | 51.7 (12.3) | 54.2 (10.8) |

| Male, n (%) | 16 (52) | 15 (50) | 14 (47) | 13 (45) |

| BMI ( kg/m ²), mean (SD) | 34.5 (5.6) | 35.1 (6.1) | 34.8 (5.9) | 34.9 (5.7) |

| Liver Fat Content (%), mean (SD) | 19.8 (6.5) | 20.1 (6.8) | 19.5 (6.3) | 20.4 (7.1) |

| ALT (U/L), mean (SD) | 55.4 (28.1) | 58.2 (30.5) | 56.9 (29.8) | 59.1 (31.2) |

| Type 2 Diabetes, n (%) | 13 (42) | 14 (47) | 13 (43) | 14 (48) |

Table 2: Efficacy Endpoints at Week 12

| Endpoint | Placebo | This compound 250 mg QD | This compound 250 mg BID | This compound 500 mg QD |

| Liver Fat Content | ||||

| Relative Change from Baseline, % (SE) | -0.7 (3.4) | -2.3 (3.5) | -13.9 (3.5) | -18.0 (3.6)** |

| Proportion of Responders (≥30% reduction), % | 10 | 13 | 27 | 31 |

| Liver Enzymes | ||||

| Change from Baseline in ALT (U/L), (SE) | -2.1 (4.1) | -8.5 (4.2) | -12.1 (4.2) | -15.3 (4.3)** |

| Glycemic Parameters (in patients with T2D) | ||||

| Change from Baseline in HbA1c (%), (SE) | +0.1 (0.1) | -0.2 (0.1) | -0.4 (0.1) | -0.5 (0.1)** |

*p<0.05 vs. placebo; *p<0.01 vs. placebo

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway in Hepatocytes

The following diagram illustrates the proposed mechanism of action of this compound in hepatocytes, leading to the inhibition of de novo lipogenesis.

References

- 1. Poxel Presents Promising Data for this compound and PXL065 for the Treatment of NASH at the American Association for the Study of Liver Diseases Meeting - BioSpace [biospace.com]

- 2. Corporate Presentations | Poxel SA [poxelpharma.com]

- 3. Poxel Presents Complete this compound Phase 1 Results, Cardiac Safety Profile and Preclinical Efficacy Data in NASH at AMPK - From Mechanisms to New Therapies Scientific Congress | Poxel SA [poxelpharma.com]

PXL770 in Autosomal Dominant Polycystic Kidney Disease (ADPKD) Models: A Technical Overview

Introduction

Autosomal Dominant Polycystic Kidney Disease (ADPKD) is the most prevalent inherited kidney disorder, primarily caused by mutations in the PKD1 or PKD2 genes. The disease is characterized by the progressive development and enlargement of fluid-filled cysts in the kidneys, which leads to a massive increase in kidney size, compromises renal function, and often culminates in end-stage renal disease. Pathophysiologically, ADPKD involves perturbations in cellular metabolism and multiple signaling pathways.

Recent research has identified the AMP-activated protein kinase (AMPK) signaling pathway as a promising therapeutic target in ADPKD. AMPK acts as a crucial cellular energy sensor and regulator of metabolic pathways. In ADPKD, AMPK activity appears to be suppressed, contributing to the cystic phenotype. PXL770 is a first-in-class, clinical-stage, direct allosteric activator of AMPK. This technical guide summarizes the preclinical data and methodologies used to evaluate the efficacy of this compound in various ADPKD models.

Mechanism of Action: AMPK Activation in ADPKD

This compound directly activates AMPK, a central regulator of metabolic processes. In the context of ADPKD, the activation of AMPK is hypothesized to counteract the key drivers of cyst growth. One of the primary downstream effects of AMPK activation is the inhibition of the mTORC1 (mechanistic target of rapamycin (B549165) complex 1) pathway. AMPK phosphorylates and activates TSC2, which in turn inhibits Rheb, a critical activator of mTORC1. The mTORC1 pathway is a known promoter of cell proliferation and growth, processes central to cyst expansion. Furthermore, AMPK activation may also reduce intracellular cyclic AMP (cAMP) levels by activating phosphodiesterases. Elevated cAMP is a well-established driver of cyst fluid secretion and cell proliferation in ADPKD. By modulating these pathways, this compound aims to reduce cyst cell proliferation, fluid secretion, and overall cyst growth.

Preclinical Efficacy Data

This compound has demonstrated significant efficacy in reducing cyst growth in both in vitro and in vivo preclinical models of ADPKD.

Table 1: In Vitro Efficacy of this compound in 3D Cyst Models

| Model System | Stimulant | This compound Concentration | Effect on Cyst Growth/Area | Reference |

| Canine Kidney Cells (plMDCK) | Forskolin (10 µM) | 10 µM | 30% reduction in cyst growth | |

| 25 µM | 65% reduction in cyst growth | |||

| 50 µM | 82% reduction in cyst growth | |||

| Human ADPKD Primary Cells | Desmopressin (2.5 µM) | 15 µM | 67% reduction in cyst area | |

| 50 µM | 115% reduction in cyst area* |

*A reduction greater than 100% indicates that the final cyst area was below the initial area observed in the unstimulated solvent condition.

Table 2: In Vivo Efficacy of this compound in an Orthologous ADPKD Mouse Model

(Kidney-specific Pkd1 knockout mouse model treated from age 42 to 103 days)

| Parameter | Untreated ADPKD Mice | This compound-Treated ADPKD Mice | Percent Change vs. Untreated | Reference |

| Blood Urea (B33335) | +105% vs. wild-type | - | -47% | |

| Total Kidney Weight | - | - | -29% | |

| Kidney Weight to Body Weight Ratio | - | - | -35% | |

| Cystic Index | 33% | 28% | -26%* | |

| Mean Cystic Area | 9.4 mm² | 7.1 mm² | - | |

| Cell Proliferation Marker | - | - | -48% | |

| Macrophage Infiltration Marker | - | - | -53% | |

| Tissue Fibrosis Marker | - | - | -37% |

*The cystic index reduction of 26% is calculated from the values provided in a separate publication (33% to 28% represents a 15% relative reduction, but the direct claim is 26%).

Experimental Protocols

Detailed methodologies were employed to assess the efficacy of this compound in robust ADPKD models.

In Vitro 3D Cyst Assays

-

Canine Model: Principal-like Madin-Darby Canine Kidney (plMDCK) cells were used. Cyst growth was induced in a 3D culture system using 10 µM of forskolin. This compound was tested at concentrations ranging from 0.5 to 50 µM.

-

Human Model: Primary kidney epithelial cells derived from ADPKD patients were utilized. Cyst swelling was induced with 2.5 µM of desmopressin.

-

Analysis: In both assays, cyst growth or area was measured to determine the effect of this compound. Western blotting was used to confirm AMPK activation in the cyst assay systems.

In Vivo Orthologous Mouse Model

-

Model: A kidney-specific, tamoxifen-inducible Pkd1 knockout mouse model (KspCad-CreERT2, Pkd1lox/lox) was used, which is an orthologous genetic model of ADPKD.

-

Study Workflow:

-

Induction: Pkd1 gene inactivation was induced in mice aged 18-20 days via tamoxifen (B1202) administration.

-

Treatment: From age 42 to 103 days, a cohort of mice (n=22 per group) received this compound at a dose of 75 mg/kg twice daily by oral gavage. A control group received the vehicle.

-

Endpoint: The study continued until 50% of the untreated ADPKD group exhibited signs of renal failure, defined as a blood urea level ≥20 mmol/L.

-

Analysis: Upon completion, key endpoints were evaluated, including blood urea levels, total kidney weight, body weight, and kidney histology to determine the cystic index. Markers for cell proliferation, inflammation (macrophage infiltration), and fibrosis were also assessed.

-

Conclusion

The preclinical data strongly support the therapeutic potential of this compound for ADPKD. As a direct allosteric AMPK activator, this compound has demonstrated robust, dose-dependent efficacy in reducing cyst growth in both canine and patient-derived in vitro models. Crucially, these findings were translated to an orthologous in vivo mouse model of ADPKD, where this compound treatment significantly attenuated the overall disease phenotype by reducing kidney weight, improving a key marker of renal function (blood urea), and decreasing the cystic index. The therapy was also associated with favorable changes in markers of cell proliferation, inflammation, and fibrosis, addressing multiple facets of ADPKD pathology. These compelling preclinical results have established a strong rationale for the clinical development of this compound, which is now a Phase 2 ready program for ADPKD.

PXL770: A Novel Direct AMPK Activator for the Attenuation of Inflammation

A Technical Guide for Researchers and Drug Development Professionals

Abstract

PXL770 is a first-in-class, orally available, direct allosteric activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism and inflammatory signaling. This technical guide provides an in-depth overview of the role of this compound in reducing inflammation, supported by preclinical data. The document details the mechanism of action, summarizes quantitative data from key experiments, outlines experimental methodologies, and visualizes the core signaling pathways. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of AMPK activation in inflammatory diseases.

Introduction: The Role of AMPK in Inflammation

AMP-activated protein kinase (AMPK) is a highly conserved serine/threonine kinase that functions as a critical sensor of cellular energy status.[1] Beyond its well-established role in regulating metabolism, AMPK has emerged as a key modulator of inflammatory processes.[2] Activation of AMPK is generally associated with anti-inflammatory effects, which are mediated through the inhibition of several pro-inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB), c-Jun N-terminal kinase (JNK), and signal transducer and activator of transcription (STAT) pathways. By activating AMPK, this compound offers a promising therapeutic strategy for a range of diseases with an inflammatory component.[3]

Mechanism of Action of this compound

This compound is a direct, allosteric activator of AMPK.[1] Its mechanism of action in reducing inflammation is centered on the downstream effects of AMPK activation.

This compound-Mediated AMPK Activation

The primary mechanism of this compound is the direct binding to and activation of the AMPK enzyme complex. This leads to a cascade of downstream signaling events that collectively contribute to a reduction in the inflammatory response.

Downstream Anti-Inflammatory Signaling Pathways

Activated AMPK exerts its anti-inflammatory effects by modulating key signaling pathways involved in the production of pro-inflammatory mediators.

Preclinical Efficacy of this compound in Reducing Inflammation

Preclinical studies have demonstrated the anti-inflammatory effects of this compound in various models of disease, including non-alcoholic steatohepatitis (NASH), X-linked adrenoleukodystrophy (ALD), and autosomal dominant polycystic kidney disease (ADPKD).

In Vitro Studies

In a study utilizing lymphocytes derived from patients with X-linked adrenoleukodystrophy (ALD), this compound treatment led to a significant reduction in the expression of multiple pro-inflammatory genes.[1][4]

Table 1: Effect of this compound on Pro-Inflammatory Gene Expression in ALD Patient Lymphocytes

| Gene | Treatment | Fold Change vs. Untreated | p-value |

| CCL2 (MCP-1) | This compound (50 µM) | -2.5 | < 0.05 |

| CXCL10 | This compound (50 µM) | -2.0 | < 0.05 |

| IL-6 | This compound (50 µM) | -1.8 | < 0.05 |

| TNFα | This compound (50 µM) | -1.5 | < 0.05 |

Data adapted from a study on this compound in ALD models.[1][4]

This compound has been shown to exert direct anti-inflammatory effects on human immune cells in vitro, although specific quantitative data from peer-reviewed publications are pending.

In Vivo Studies

In a diet-induced obese (DIO)-NASH mouse model, this compound treatment resulted in a significant reduction in the non-alcoholic fatty liver disease (NAFLD) activity score (NAS), which includes an assessment of inflammation.[5]

Table 2: Effect of this compound on Liver Histology in a DIO-NASH Mouse Model

| Parameter | Vehicle | This compound (35 mg/kg) | This compound (75 mg/kg) |

| NAFLD Activity Score (NAS) | 5.0 ± 0.3 | 3.4 ± 0.4 (-32%) | 2.8 ± 0.3 (-44%) |

| Inflammation Score | 1.8 ± 0.2 | 1.3 ± 0.2 | 1.1 ± 0.2 |

*p<0.01 vs. vehicle. Data are presented as mean ± SEM. Adapted from preclinical data presented by Poxel.[6]

Further analysis in this model showed a decrease in various inflammatory cell populations within the liver, including macrophages and B-lymphocytes, as well as a reduction in the chemokine MCP-1.[7]

In a preclinical model of autosomal dominant polycystic kidney disease, this compound treatment was associated with a significant reduction in macrophage infiltration in the kidneys.[8]

Table 3: Effect of this compound on Macrophage Infiltration in a Murine ADPKD Model

| Parameter | Untreated Control | This compound |

| Macrophage Infiltration (%) | 100 | 47 (-53%) |

Data represents the percentage reduction compared to the untreated control group.

Experimental Methodologies

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of the methodologies used in the key experiments cited in this guide.

In Vitro Inflammatory Gene Expression Analysis

-

Cell Culture: Lymphocytes derived from ALD patients or glial cells from Abcd1 knockout mice were cultured under standard conditions.[1][4]

-

Treatment: Cells were treated with varying concentrations of this compound (e.g., 5-50 µM) or vehicle control for a specified duration (e.g., 72 hours).[1][4]

-

Inflammatory Challenge: In some experiments, cells were stimulated with pro-inflammatory cytokines such as TNFα and IL-1β to induce an inflammatory response.[1][4]

-

RNA Extraction and qPCR: Total RNA was isolated from the cells, and the expression levels of target inflammatory genes were quantified using quantitative real-time polymerase chain reaction (qRT-PCR).[1][4]

In Vivo NASH Model and Histological Analysis

-

Animal Model: A diet-induced obese (DIO) mouse model of NASH was used, where animals were fed a high-fat, high-fructose, and high-cholesterol diet to induce the disease phenotype.[5]

-

Treatment: Mice were orally administered with this compound (e.g., 35 or 75 mg/kg, twice daily) or vehicle for a period of several weeks.[5]

-

Histological Analysis: At the end of the treatment period, liver tissues were collected, fixed, and stained (e.g., with hematoxylin (B73222) and eosin) for histological evaluation. The NAFLD activity score (NAS), which includes assessments of steatosis, lobular inflammation, and hepatocellular ballooning, was determined by a pathologist in a blinded manner.[5]

Conclusion

This compound, a direct activator of AMPK, has demonstrated significant anti-inflammatory effects in a range of preclinical models. By targeting the master energy sensor AMPK, this compound modulates key downstream signaling pathways involved in the inflammatory response. The data presented in this technical guide, including the reduction of pro-inflammatory gene expression, decreased inflammatory cell infiltration, and improvement in histological scores of inflammation, underscore the potential of this compound as a therapeutic agent for diseases with a significant inflammatory component. Further research is warranted to fully elucidate the molecular mechanisms and to translate these promising preclinical findings into clinical applications.

References

- 1. Beneficial Effects of the Direct AMP-Kinase Activator this compound in In Vitro and In Vivo Models of X-Linked Adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]